molecular formula C6H7BrN2O B13024503 2-(Aminomethyl)-5-bromopyridin-3-ol

2-(Aminomethyl)-5-bromopyridin-3-ol

Cat. No.: B13024503
M. Wt: 203.04 g/mol
InChI Key: GTPFEHLBOSZTLZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-bromopyridin-3-ol is an organic compound that belongs to the class of aminomethyl pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the pyridine ring, along with a bromine atom at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-bromopyridin-3-ol typically involves multi-step organic reactions. One common method is the bromination of 3-hydroxypyridine, followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation is often carried out using formaldehyde and ammonia or an amine source in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-bromopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-5-bromopyridin-3-one

    Reduction: Formation of 2-(Aminomethyl)-5-bromopyridine

    Substitution: Formation of 2-(Aminomethyl)-5-azidopyridin-3-ol or 2-(Aminomethyl)-5-thiolpyridin-3-ol

Scientific Research Applications

2-(Aminomethyl)-5-bromopyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

2-(Aminomethyl)-5-bromopyridin-3-ol can be compared with other similar compounds, such as:

    2-(Aminomethyl)pyridine: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.

    5-Bromo-2-(aminomethyl)pyridine: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    3-Hydroxy-2-(aminomethyl)pyridine: Lacks the bromine atom, reducing its potential for halogen bonding.

The presence of both the bromine and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-(aminomethyl)-5-bromopyridin-3-ol

InChI

InChI=1S/C6H7BrN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H,2,8H2

InChI Key

GTPFEHLBOSZTLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)CN)Br

Origin of Product

United States

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